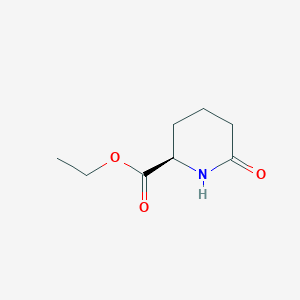
(R)-ethyl 6-oxopiperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-ethyl 6-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an ethyl ester group and a ketone functional group at the 6-position of the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 6-oxopiperidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Oxidation: The piperidine ring is oxidized at the 6-position to introduce the ketone functional group.
Industrial Production Methods
Industrial production of ®-ethyl 6-oxopiperidine-2-carboxylate may involve large-scale esterification and oxidation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
®-ethyl 6-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the piperidine ring.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized piperidine derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Applications De Recherche Scientifique
(R)-ethyl 6-oxopiperidine-2-carboxylate Applications
This compound is a chemical compound with a variety of applications, prominently in synthetic organic chemistry, peptide synthesis, medicinal chemistry, biological research, and material science . It is used as a versatile intermediate in synthesizing pharmaceuticals, enhancing peptide synthesis, exploring structure-activity relationships in drug design, studying enzyme inhibitors and receptor ligands, and developing advanced materials .
Scientific Research Applications
This compound is utilized in various scientific research fields:
- Synthetic Organic Chemistry This compound is a versatile intermediate in synthesizing various pharmaceuticals, especially in developing novel drug candidates .
- Peptide Synthesis It is employed in preparing peptide derivatives, enhancing the efficiency of coupling reactions and improving yields in peptide synthesis .
- Medicinal Chemistry Researchers use it to explore structure-activity relationships (SAR) in drug design, allowing optimization of therapeutic agents targeting specific diseases . Oxopipecolate has been used in medicinal chemistry .
- Biological Research The compound is used in studying enzyme inhibitors and receptor ligands, contributing to advancements in understanding biological pathways and disease mechanisms .
- Material Science Its unique properties make it suitable for developing advanced materials, including polymers and coatings, that require specific chemical functionalities .
Case Studies
While the search results do not provide specific case studies for This compound , they do offer some context for similar compounds:
- Stereoselective Synthesis: A study on the stereoselective synthesis of 2,6-trans-4-oxopiperidines used acid-mediated cyclization of amine-substituted enones to produce trans-6-alkyl-2-methyl-4-oxopiperidines . This process demonstrates the use of oxopiperidines in creating specific isomers for chemical reactions .
- This compound has been used to prepare antimalarial and antitumor agents .
Data and Properties
- IUPAC Name : (R)-1-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester
- Molecular Formula : C13H21NO5
- Elements : Carbon, Hydrogen, Nitrogen, Oxygen
Mécanisme D'action
The mechanism of action of ®-ethyl 6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
Ethyl 4-oxopiperidine-2-carboxylate: A similar compound with the ketone group at a different position.
Uniqueness
®-ethyl 6-oxopiperidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl ester and a ketone group at the 6-position of the piperidine ring makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
ethyl (2R)-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
MNUVAPMABSFWAR-ZCFIWIBFSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCCC(=O)N1 |
SMILES canonique |
CCOC(=O)C1CCCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















